![molecular formula C19H20ClN5OS B2638490 3-[2-[4-(3-氯苯基)哌嗪-1-基]乙基]-2-硫代亚甲基-1H-吡啶并[2,3-d]嘧啶-4-酮 CAS No. 688793-39-7](/img/no-structure.png)

3-[2-[4-(3-氯苯基)哌嗪-1-基]乙基]-2-硫代亚甲基-1H-吡啶并[2,3-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

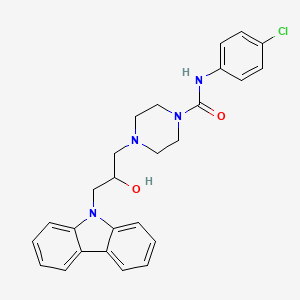

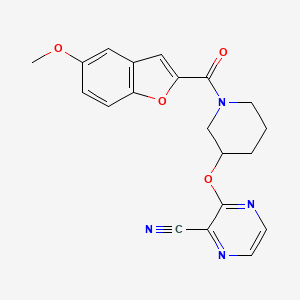

The compound “3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol. For instance, a related compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed by techniques such as FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is often stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .科学研究应用

Antitumor Activity

The compound’s structure suggests potential antitumor properties. Researchers have investigated its effects on various cancer cell lines, including human colon (HCT116) and mouse monocyte macrophage leukemia (RAW 264.7) cells . Further studies are needed to elucidate its mechanism of action and optimize its efficacy.

Antibacterial Agents

Piperazine derivatives often exhibit antibacterial activity. This compound could be a promising candidate in the fight against bacterial infections. Researchers have synthesized derivatives of 1,2,4-triazole with a piperazine moiety, some of which demonstrated good antibacterial activity .

Neurodegenerative Diseases

The piperazine ring is present in potential treatments for Parkinson’s and Alzheimer’s diseases . Researchers may explore this compound’s neuroprotective effects and its ability to modulate disease-related pathways.

Psychoactive Substances

Interestingly, piperazine derivatives are sometimes used illegally as psychoactive substances for recreational purposes . While this compound’s psychoactivity remains speculative, it highlights the need for comprehensive safety assessments.

Drug Delivery Systems

Piperazine’s pharmacokinetic properties make it an attractive component for drug delivery systems. Researchers could explore its use as a carrier for targeted drug delivery .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one' involves the synthesis of the pyrido[2,3-d]pyrimidin-4-one ring system, followed by the introduction of the 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene group at the 2-position of the ring system.", "Starting Materials": [ "2-aminopyridine", "2-chloro-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one", "3-chlorophenylpiperazine", "2-bromoethyl sulfide", "potassium carbonate", "dimethylformamide", "acetonitrile", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one from 2-aminopyridine and 2-bromoethyl sulfide in the presence of potassium carbonate in dimethylformamide.", "Step 2: Introduction of the 3-chlorophenylpiperazine group at the 4-position of the pyrido[2,3-d]pyrimidin-4-one ring system using acetonitrile as the solvent.", "Step 3: Introduction of the 2-sulfanylidene group at the 2-position of the pyrido[2,3-d]pyrimidin-4-one ring system using ethanol as the solvent." ] } | |

CAS 编号 |

688793-39-7 |

产品名称 |

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

分子式 |

C19H20ClN5OS |

分子量 |

401.91 |

IUPAC 名称 |

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C19H20ClN5OS/c20-14-3-1-4-15(13-14)24-10-7-23(8-11-24)9-12-25-18(26)16-5-2-6-21-17(16)22-19(25)27/h1-6,13H,7-12H2,(H,21,22,27) |

InChI 键 |

IBBCDXXQCSKUMB-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC(=CC=C4)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2638409.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2638410.png)

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid](/img/structure/B2638416.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2638421.png)

![9-Cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2638428.png)